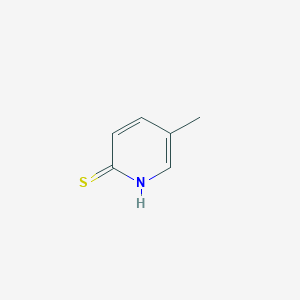

5-Methylpyridine-2-thiol

Descripción general

Descripción

5-Methylpyridine-2-thiol is a chemical compound that is part of the pyridine family, characterized by a thiol group attached to the second carbon of the pyridine ring and a methyl group at the fifth position. This structure allows it to participate in various chemical reactions, particularly those involving thiol groups, and it can be used in the synthesis of more complex molecules.

Synthesis Analysis

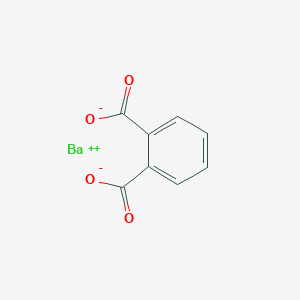

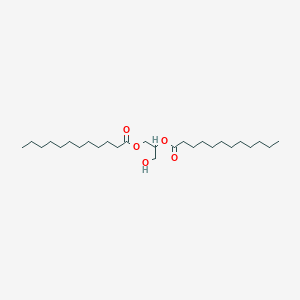

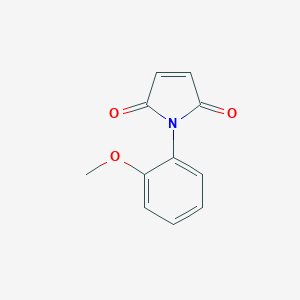

The synthesis of compounds related to 5-methylpyridine-2-thiol involves various strategies. For instance, 5-methylene pyrrolones (5MPs), which are related to pyridine structures, can be prepared from primary amines in a single step and exhibit improved stability and cysteine specificity . Another example is the synthesis of 5-nitropyridine-2-thiolate complexes, which are prepared from 2,2'-dithiobis(5-nitropyridine) and hydrazine hydrate in an aqueous-alcohol solution . Additionally, the synthesis of 4,5-trans-4-aryl-3-cyano-6-hydroxy-6-methyl-5-pyridinio-1,4,5,6-tetrahydropyridine-2-thiolates involves cyclocondensation of 1-acetonylpyridinium chloride, aromatic aldehyde, and cyanothioacetamide .

Molecular Structure Analysis

The molecular structure of 5-methylpyridine-2-thiol derivatives is characterized by the presence of a pyridine ring, which can be functionalized at various positions to yield different properties. For example, the binuclear iron tetranitrosyl complex with 5-nitropyridine-2-thiolate has a structure of the μ-SR type and crystallizes as two polymorphs . The molecular and crystalline structure of related compounds, such as N-methylmorpholinium 4-aryl-6-methyl-5-phenylcarbamoyl-3-cyano-1,4-dihydropyridine-2-thiolates, has been established using X-ray diffraction .

Chemical Reactions Analysis

5-Methylpyridine-2-thiol and its derivatives undergo various chemical reactions. The Michael addition of thiol to 5MPs occurs rapidly and cleanly without generating a stereocenter . The reaction of methyl 5-iodopyridine-2-carboximidate with amino groups of proteins introduces heavy atoms into specific sites, which can be useful for X-ray crystallography . Furthermore, 2,2'-dithiobis(5-nitropyridine) is used for the activation of the thiol function of cysteine in peptides .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-methylpyridine-2-thiol derivatives are influenced by their molecular structure. For instance, the binuclear iron tetranitrosyl complex with 5-nitropyridine-2-thiolate is an efficient donor of NO, with its activity being influenced by the acidity of the medium and temperature . The electrochemical properties of chiral synthons like (S,S)-5,5'-bis-[3-(3-methyl-pentyl)-thiophen-2-yl]-[2,2']-bipyridine are studied for their potential use in asymmetric heterogeneous catalysis .

Aplicaciones Científicas De Investigación

Summary of the Application

In this research, a novel heterocyclic methyl-substituted pyridine Schiff base transition metal complexes of Fe (III), Co (III), Cu (II), and Ni (II) have been designed and synthesized . These complexes have attracted attention due to their potential biological applications and interesting coordination chemistry .

Methods of Application or Experimental Procedures

The metal complexes were synthesized by reacting metal acetate or metal salts (FeCl3, CoOAc, CuOAc, NiOAc), with a substituted heterocyclic ligand . The synthesized metal complexes were characterized by spectroscopic data and screened for elemental analysis, FT-IR, ESR, Magnetic susceptibility, and TGA .

Results or Outcomes

The electronic spectra and magnetic susceptibility measurements indicate that these complexes have square planar and octahedral geometry . The thermal stability, decomposition rate, and thermodynamic parameters of the synthesized metal complexes were calculated . The biostatistical data of antimicrobial and antioxidant activities of the synthesized metal complexes indicate moderate to good results .

2. Flow Synthesis of 2-Methylpyridines

Summary of the Application

A series of simple 2-methylpyridines were synthesized using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols .

Methods of Application or Experimental Procedures

The 2-methylated pyridines were produced by progressing starting material through a column packed with Raney® nickel using a low boiling point alcohol (1-propanol) at high temperature . The collection and removal of the solvent gave products in very good yields that were suitable for further use without additional work-up or purification .

Results or Outcomes

This continuous flow method represents a synthetically useful protocol that is superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste . The method provided 2-methylpyridines with a high degree of conversion and regioselectivity .

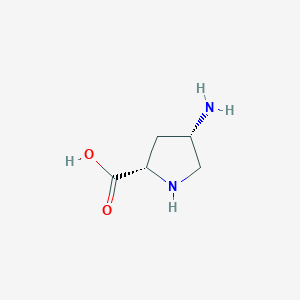

3. Proteomics Research

Summary of the Application

5-Methylpyridine-2-thiol is a useful biochemical for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .

4. Agricultural and Medicinal Applications

Summary of the Application

Many pyridines, including 5-Methylpyridine-2-thiol, find application in market areas where bioactivity is important, such as in medicinal drugs and in agricultural products . These can include herbicides, insecticides, fungicides, and plant growth regulators .

5. Synthesis of 2-Methyl-5-Ethylpyridine

Summary of the Application

A novel synthesis route to produce 2-methyl-5-ethylpyridine (MEP) from the cyclic acetaldehyde ammonia trimer (AAT) has been explored . This compound is a largely produced pyridine base, currently used as an intermediate for the production of nicotinic acid and nicotinamide, commercially named vitamin B3 or PP .

Methods of Application or Experimental Procedures

The reaction was studied in a semi-batch reactor in the presence of different promoters to adjust the pH of the reaction solution . Among various ammonium salts tested as promoters, ammonium acetate was identified as the most suitable promoter for the reaction .

Results or Outcomes

By using a Design of Experiments (DoE) approach, the temperature and concentration of reactants and the promoter were identified as the most important parameters influencing the course of the reaction .

6. Polymers Made from Pyridine-Containing Monomers

Summary of the Application

Pyridines, including 5-Methylpyridine-2-thiol, have significant market applications outside the realm of bioactive ingredients . For instance, polymers made from pyridine-containing monomers are generally sold on the basis of their unique physical properties and function, rather than for any bioactivity .

Safety And Hazards

Propiedades

IUPAC Name |

5-methyl-1H-pyridine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NS/c1-5-2-3-6(8)7-4-5/h2-4H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYKXPOCKTZADOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=S)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70401686 | |

| Record name | 5-methylpyridine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methylpyridine-2-thiol | |

CAS RN |

18368-58-6 | |

| Record name | 5-Methyl-2(1H)-pyridinethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18368-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-methylpyridine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methylpyridine-2(1H)-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

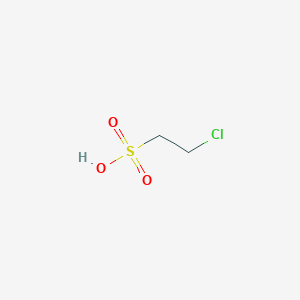

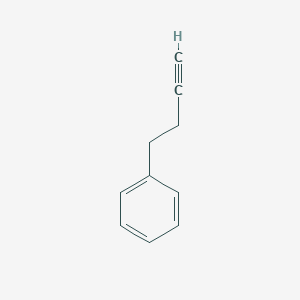

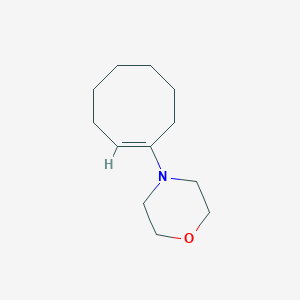

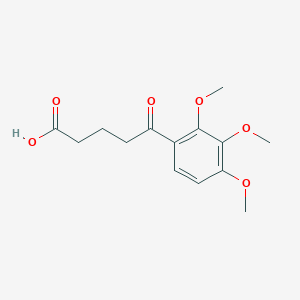

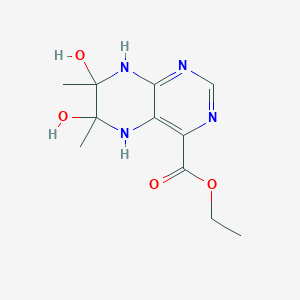

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.